8-methoxy-N-(3-methylbutyl)quinoline-5-sulfonamide
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Overview
Description
8-methoxy-N-(3-methylbutyl)quinoline-5-sulfonamide is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline compounds are characterized by a double-ring structure containing a benzene ring fused to a pyridine ring. This particular compound features a methoxy group at the 8-position, a 3-methylbutyl group attached to the nitrogen atom, and a sulfonamide group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-(3-methylbutyl)quinoline-5-sulfonamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods often involve the condensation of aniline derivatives with carbonyl compounds under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group, such as a halide.
Attachment of the 3-Methylbutyl Group: This step involves the alkylation of the nitrogen atom using 3-methylbutyl halides under basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-N-(3-methylbutyl)quinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form quinoline N-oxides.
Reduction: The sulfonamide group can be reduced to amines under hydrogenation conditions.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, such as acidic or basic environments.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amines.
Substitution: Various quinoline derivatives with different functional groups.
Scientific Research Applications
8-methoxy-N-(3-methylbutyl)quinoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-methoxy-N-(3-methylbutyl)quinoline-5-sulfonamide involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, and interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
8-methoxyquinoline: Lacks the sulfonamide and 3-methylbutyl groups.
N-(3-methylbutyl)quinoline-5-sulfonamide: Lacks the methoxy group.
Quinoline-5-sulfonamide: Lacks both the methoxy and 3-methylbutyl groups.
Uniqueness
8-methoxy-N-(3-methylbutyl)quinoline-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
8-methoxy-N-(3-methylbutyl)quinoline-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-11(2)8-10-17-21(18,19)14-7-6-13(20-3)15-12(14)5-4-9-16-15/h4-7,9,11,17H,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJICCJQGMDEAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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